

Application Notes and Protocols for Intrathecal Administration of NP-1815-PX Sodium

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Compound of Interest

Compound Name: NP-1815-PX sodium

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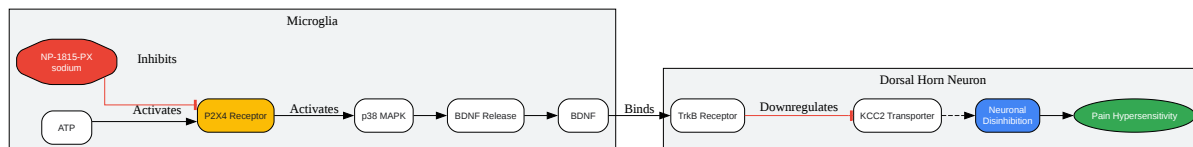
Introduction

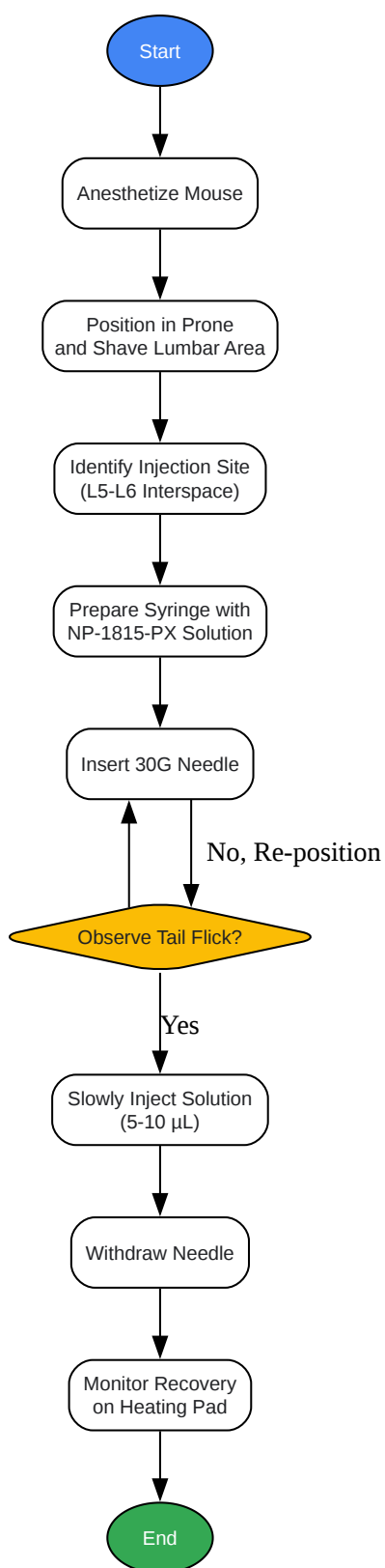
NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X4R is upregulated in microglia in the spinal cord under conditions of neuropathic pain.[1][2] Its activation is a key step in the signaling cascade that leads to pain hypersensitivity.[2] **NP-1815-PX sodium**, by blocking this receptor, presents a promising therapeutic strategy for the management of chronic pain states. [1] These application notes provide a detailed protocol for the intrathecal administration of **NP-1815-PX sodium** in a mouse model of neuropathic pain, based on published preclinical research.

Mechanism of Action

NP-1815-PX sodium exerts its analgesic effects by inhibiting the P2X4 receptor on activated microglia in the spinal cord.[1] In neuropathic pain states, peripheral nerve injury leads to the release of ATP in the dorsal horn, which binds to and activates P2X4R on microglia.[2] This activation triggers a downstream signaling pathway, including the phosphorylation of p38 MAP kinase, leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2]

BDNF then acts on TrkB receptors on dorsal horn neurons, causing a downregulation of the potassium-chloride cotransporter KCC2.[1][2] The resulting shift in the chloride gradient leads to a disinhibition of nociceptive neurons, contributing to the central sensitization and pain hypersensitivity characteristic of neuropathic pain.[1][2] **NP-1815-PX sodium**, by blocking the initial P2X4R activation step, interrupts this entire cascade.





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References

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- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [[bu.edu](https://www.bu.edu)]
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